2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide
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Description
The compound “2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide” has a molecular formula of C24H24F2N4O2. Its average mass is 438.470 Da and its monoisotopic mass is 438.186737 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrido[4,3-d]pyrimidin-3(4H)-yl group, a benzyl group, and a difluorobenzyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Crystal Structures and Molecular Interactions
Research into similar pyrimidine derivatives has focused on understanding their crystal structures and molecular interactions, such as hydrogen bonding and conformational stability. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have highlighted the folded conformations and intramolecular hydrogen bonding, stabilizing these structures (Subasri et al., 2016). Such structural insights are crucial for designing drugs with desired pharmacokinetic and pharmacodynamic properties.
Enzyme Inhibition and Metabolism
Compounds with pyrimidine cores have been explored for their ability to inhibit enzymes critical to disease processes. For example, rotationally restricted analogues of 5-deazapteroyl-L-glutamate demonstrated significant inhibition of folylpolyglutamate synthetase (FPGS), an enzyme pivotal in folate metabolism. This inhibition is important for understanding and enhancing the therapeutic potency of antifolates (Rosowsky et al., 1999).
Antimicrobial and Anti-inflammatory Activities
Novel derivatives of similar compounds have been synthesized to explore their antimicrobial and anti-inflammatory activities. For instance, benzodifuranyl derivatives have shown significant inhibitory activities against cyclooxygenase enzymes and demonstrated analgesic and anti-inflammatory effects in preclinical models (Abu‐Hashem et al., 2020).
Antitumor Activities
Synthetic efforts have also been made to explore the antitumor activities of pyrimidine analogues, showing significant anticancer activity in both in vitro and in vivo models. This research underscores the potential of such compounds in oncology, providing foundational knowledge for the development of new cancer therapeutics (Su et al., 1986).
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(2,4-difluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2/c1-16-28-22-9-10-29(13-17-5-3-2-4-6-17)14-20(22)24(32)30(16)15-23(31)27-12-18-7-8-19(25)11-21(18)26/h2-8,11H,9-10,12-15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNCKSPIAMLWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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